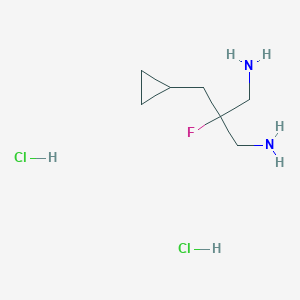
2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2FN2 and its molecular weight is 219.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride, with the CAS number 2098111-21-6, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on available scientific literature and patents.
The molecular formula of this compound is C7H17Cl2FN2, with a molecular weight of 219.12 g/mol. The compound features a cyclopropyl group, which is significant in modulating its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2098111-21-6 |
| Molecular Formula | C7H17Cl2FN2 |
| Molecular Weight | 219.12 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this compound may function as inhibitors of rho-associated protein kinase (ROCK). ROCK plays a crucial role in various cellular processes, including cell motility, growth, and apoptosis. By inhibiting ROCK, this compound could potentially affect pathways associated with neurodegenerative diseases and cancer progression .
Inhibition of ROCK
The inhibition of ROCK has therapeutic implications in conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders. Studies have shown that compounds targeting ROCK can improve neuronal survival and function by modulating the actin cytoskeleton and enhancing cell survival pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by preventing apoptosis in neuronal cells. This action is likely mediated through the inhibition of ROCK pathways, which are known to be upregulated in neurodegenerative diseases .
Case Studies and Research Findings
- Neurodegeneration Models : In models of neurodegeneration, compounds similar to this compound have shown promise in reducing neuronal cell death and promoting recovery of motor functions .
- Cancer Research : The inhibition of ROCK has also been linked to reduced tumor metastasis in cancer models. By modulating the actin cytoskeleton, these compounds can potentially limit the invasive capabilities of cancer cells .
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-7(4-9,5-10)3-6-1-2-6;;/h6H,1-5,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIVKARALQAEKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














